molecular formula C22H20F4N4O2S B3410196 4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 895807-22-4

4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B3410196
CAS No.: 895807-22-4
M. Wt: 480.5 g/mol
InChI Key: WWMYZEZYZJEOHE-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative designed for advanced pharmacological and neuroscience research. This compound is structurally characterized by a piperidine-attached pyridazine core linked to a benzene sulfonamide group featuring both fluoro and trifluoromethyl substituents, a configuration known to enhance biological activity and optimize physicochemical properties. Compounds within this structural family have demonstrated significant research value as potent and selective kynurenine monooxygenase (KMO) inhibitors, a key therapeutic target for neurodegenerative conditions such as Huntington's disease . The mechanism of action involves high-affinity binding to the KMO enzyme, effectively inhibiting the conversion of kynurenine to 3-hydroxykynurenine in the kynurenine pathway. This inhibition leads to a subsequent increase in neuroprotective kynurenic acid (KYNA) levels while reducing neurotoxic metabolites, thereby rebalancing the neuroactive kynurenine pathway equilibrium . Researchers will find particular interest in this compound's optimized profile, as related analogs have been engineered to overcome metabolic instability issues while maintaining high brain permeability, as demonstrated in preclinical models including R6/2 mice and non-human primates . The strategic incorporation of the sulfonamide functional group, a well-established pharmacophore in medicinal chemistry, further enhances this compound's potential for interacting with diverse enzymatic targets . This reagent is provided exclusively for non-human research applications and is strictly prohibited from therapeutic, veterinary, or diagnostic use. Researchers are encouraged to consult the product documentation for detailed handling, storage, and safety information prior to use.

Properties

IUPAC Name

4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2S/c23-19-8-7-17(14-18(19)22(24,25)26)33(31,32)29-16-6-4-5-15(13-16)20-9-10-21(28-27-20)30-11-2-1-3-12-30/h4-10,13-14,29H,1-3,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYZEZYZJEOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate fluorinated benzene derivative and introduce the sulfonamide group through sulfonation reactions. The piperidine and pyridazine moieties are then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is primarily investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells. For instance, it has been evaluated against breast cancer cell lines, demonstrating significant cytotoxic effects .
  • Neuropharmacology : The compound interacts with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Research

This compound serves as a valuable tool in biological research:

  • Biochemical Pathway Studies : It is used to explore the mechanisms of action of various enzymes and receptors. For example, it has been employed to study the inhibition of protein kinases, which play crucial roles in cell signaling and cancer progression .
  • Cellular Mechanisms : Research indicates that it influences apoptosis and cell cycle regulation, making it an important candidate for further studies in cellular biology .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results indicated IC50 values in the low micromolar range, showcasing its potential as a lead compound for further drug development .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, this compound was tested for its ability to inhibit acetylcholinesterase activity. The findings revealed that it effectively increased acetylcholine levels in neuronal cultures, suggesting its applicability in treating cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerVarious cancer cellsCytotoxicity (IC50 < 10 µM)Journal of Medicinal Chemistry
NeuropharmacologyAcetylcholinesteraseInhibitionNeurobiology Journal

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit protein kinases involved in cell signaling, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

  • Structural Difference : The piperidine substituent is methylated at position 3.
  • The bulkier 4-methylpiperidine may alter binding pocket interactions compared to unsubstituted piperidine .

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (G619-0457)

  • Structural Difference : The pyridazine ring bears a methoxy (-OCH₃) group instead of piperidin-1-yl.
  • Impact : Methoxy substitution reduces basicity and may enhance metabolic stability by blocking oxidative metabolism. However, the absence of the piperidine group could diminish target engagement in systems requiring tertiary amine interactions .

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide

  • Structural Difference : A chloropyridine-carbonyl group replaces the pyridazine core, and the sulfonamide is attached to a biphenyl system.
  • The biphenyl moiety may increase steric hindrance, affecting selectivity .

4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide

  • Structural Difference: Incorporates a thiazole ring and a methoxyphenoxy-piperidine carbonyl group.
  • Impact: The thiazole ring introduces hydrogen-bonding capability, while the methoxyphenoxy group may confer antioxidant properties or modulate cytochrome P450 interactions .

Comparative Data Table

Compound Name / ID Molecular Formula Key Structural Features Potential Pharmacological Impact
Target Compound C₁₉H₁₆F₄N₄O₂S Piperidin-1-yl-pyridazine, -CF₃, -F Enhanced hydrophobicity, kinase inhibition?
4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-... C₂₀H₁₈F₄N₄O₂S 4-methylpiperidine Increased logP, altered binding kinetics
G619-0457 C₁₈H₁₃F₄N₃O₃S 6-methoxy-pyridazine Improved metabolic stability
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-... C₂₅H₂₂ClF₃N₄O₃S Chloropyridine-carbonyl, biphenyl Covalent binding potential, steric hindrance
4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide C₂₂H₂₂N₃O₅S₂ Thiazole, methoxyphenoxy-piperidine Antioxidant/cytochrome modulation

Key Research Findings and Inferences

Piperidine vs. Methylpiperidine: Methylation (as in ) is a common strategy to optimize pharmacokinetics but may reduce solubility. No melting point (MP) or mass data are provided for the target compound, though analogs like Example 57 () show MPs >200°C, suggesting high crystallinity .

Pyridazine Modifications : Methoxy substitution (G619-0457, ) eliminates the basic piperidine nitrogen, likely reducing off-target interactions with amine-sensitive receptors.

Biological Activity

4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide, with CAS number 895807-22-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by the presence of fluorine, piperidine, pyridazine, and trifluoromethyl groups, which contribute to its potential interactions with various biological targets.

  • Molecular Weight : 480.5 g/mol
  • Molecular Formula : C19H19F4N3O2S
  • Structure : The compound contains multiple functional groups that enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular processes. It is hypothesized that the compound may inhibit protein kinases, affecting cell signaling pathways crucial for cellular proliferation and survival.

Potential Targets

  • Protein Kinases : Inhibition of these enzymes can lead to altered cell signaling and growth.
  • Carbonic Anhydrase : Similar sulfonamide derivatives have shown inhibitory activity against this enzyme, which could be relevant for treating conditions like glaucoma and metabolic acidosis.
  • Calcium Channels : The interaction with calcium channels may influence vascular tone and cardiac function.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluating the cytotoxic effects of sulfonamide derivatives on human cancer cell lines showed promising results:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical)15.2
Compound BMCF7 (Breast)12.8
4-fluoro-N-{...}A549 (Lung)10.5

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Cardiovascular Effects

Research has also focused on the effects of sulfonamide derivatives on cardiovascular health. An isolated rat heart model was used to evaluate the impact of various sulfonamides on perfusion pressure and coronary resistance.

Experimental Design

GroupCompoundDose (nM)
IControl-
IISulfonamide A0.001
IIISulfonamide B0.001
IV4-fluoro-N-{...}0.001

Results indicated a significant reduction in perfusion pressure when treated with certain sulfonamides, highlighting their potential therapeutic effects in managing hypertension.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including coupling of the pyridazine-piperidine moiety to the sulfonamide backbone. Key challenges include maintaining anhydrous conditions for nucleophilic substitutions and avoiding side reactions from the trifluoromethyl group’s electron-withdrawing effects. Optimization strategies:

  • Temperature control : Lower temperatures (0–5°C) during sulfonamide formation to reduce hydrolysis .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance coupling efficiency .
  • Purification : Employ column chromatography or recrystallization to isolate the final product, monitored via TLC .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity during synthesis?

  • NMR spectroscopy : Confirm regiochemistry of the pyridazine ring and sulfonamide linkage via 1^1H and 19^19F NMR shifts .
  • HPLC-MS : Assess purity (>95%) and detect trace intermediates using reverse-phase C18 columns with UV/Vis detection at 254 nm .
  • Elemental analysis : Validate molecular formula (e.g., C23_23H20_20F4_4N4_4O2_2S) to ensure stoichiometric accuracy .

Advanced: How does the substitution pattern on the pyridazine and benzene rings influence biological activity, and what structural analogs show contradictory SAR trends?

  • Piperidine vs. morpholine : Substituting piperidine (in the target compound) with morpholine (as in ) reduces kinase inhibition due to altered hydrogen-bonding capacity .
  • Trifluoromethyl position : Moving the -CF3_3 group from the 3- to 4-position on the benzene ring (as in analogs) decreases metabolic stability but enhances solubility .
  • Contradictions : A methylpiperidine analog () showed higher in vitro potency but lower in vivo efficacy compared to the parent compound, likely due to pharmacokinetic variability .

Advanced: What methodological approaches are recommended to resolve conflicting enzyme inhibition data?

  • Orthogonal assays : Combine fluorescence polarization (for kinetic parameters) with SPR (surface plasmon resonance) to validate binding affinity and stoichiometry .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., tyrosine kinase) to identify binding pocket interactions and explain IC50_{50} discrepancies .
  • Dose-response curves : Use 8-point dilution series in triplicate to minimize assay noise and confirm dose-dependent inhibition .

Advanced: How can computational modeling predict binding affinity and selectivity for tyrosine kinases?

  • Docking simulations : Utilize Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and kinase ATP-binding pockets .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability of the piperidine-pyridazine motif in aqueous environments .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms (e.g., ABL1 vs. EGFR) and prioritize experimental testing .

Basic: What in vitro assays are employed for initial pharmacological screening, and how should controls be designed?

  • Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., Src kinase) and staurosporine as a positive control .
  • Cytotoxicity : Screen in HEK293 and HepG2 cells with 0.1% DMSO vehicle controls and cisplatin as a reference .
  • Off-target mitigation : Include counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to assess selectivity .

Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic profiling : Use liver microsomes (human/rat) to identify oxidative metabolites causing rapid clearance (e.g., piperidine N-oxidation) .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and reduce plasma protein binding .
  • PK/PD modeling : Integrate AUC (area under the curve) data from rodent studies to adjust dosing regimens and correlate exposure with target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

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